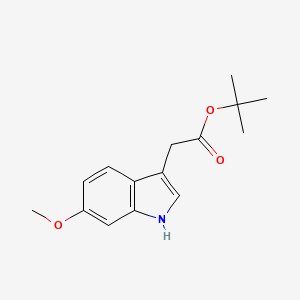

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate

Beschreibung

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is an indole-derived ester compound featuring a methoxy group at the 6-position of the indole ring and a tert-butyl ester moiety at the 3-position. This compound is primarily utilized in organic synthesis, particularly in palladium-catalyzed asymmetric rearrangements of allyl enol ethers to produce α-aryl derivatives. Its synthesis involves the use of anthracenylmethyl cinchoninium bromide and solid KOH, yielding the product as a yellow oil with an 80% yield . Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and HRMS analysis, which validate its molecular formula (C₁₅H₁₉NO₃) and stereoelectronic properties .

Eigenschaften

Molekularformel |

C15H19NO3 |

|---|---|

Molekulargewicht |

261.32 g/mol |

IUPAC-Name |

tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)7-10-9-16-13-8-11(18-4)5-6-12(10)13/h5-6,8-9,16H,7H2,1-4H3 |

InChI-Schlüssel |

CLGZYOKFVXMZPW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CC1=CNC2=C1C=CC(=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-2-(6-Methoxy-1H-indol-3-yl)acetat umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 6-Methoxyindol und tert-Butylbromacetat.

Reaktionsbedingungen: Die Reaktion wird unter basischen Bedingungen durchgeführt, häufig unter Verwendung einer Base wie Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF).

Verfahren: Das 6-Methoxyindol wird in Gegenwart der Base mit tert-Butylbromacetat umgesetzt. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion vollständig ist.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für tert-Butyl-2-(6-Methoxy-1H-indol-3-yl)acetat können ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

tert-Butyl-2-(6-Methoxy-1H-indol-3-yl)acetat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer Indolderivate.

Biologie: Die Verbindung wird im Studium indolbasierter biologischer Pfade und Interaktionen verwendet.

Medizin: Es ist ein Vorläufer bei der Synthese potenzieller pharmazeutischer Wirkstoffe mit Antikrebs-, Antiviral- und entzündungshemmenden Eigenschaften.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate.

Case Study: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry investigated the synthesis of indole derivatives with antitumor activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 (Colorectal) | 15.72 | Apoptosis induction |

| PC3 (Prostate) | 21.6 | Cell cycle arrest |

| H460 (Lung) | 10.9 | Apoptosis induction |

Neuropharmacological Applications

Indole derivatives are also being explored for their neuropharmacological effects. Research indicates that compounds with indole structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: Parkinson's Disease Model

In a study examining the effects of various indole derivatives on dopamine receptors, tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate showed significant agonist activity at D2 and D3 receptors. This suggests potential applications in treating conditions like Parkinson's disease, where dopaminergic signaling is disrupted .

| Receptor | Affinities (nM) |

|---|---|

| D2 | 16.4 |

| D3 | 1.15 |

Synthesis and Green Chemistry

The synthesis of tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate has been approached using environmentally friendly methods. A novel synthesis process utilizing Brønsted acid ionic liquids has been reported, which enhances yield while minimizing toxic waste .

Synthesis Overview

The synthesis involves the reaction of methoxy-substituted indoles with acetic anhydride under mild conditions, resulting in high yields of the desired acetate derivative.

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-2-(6-Methoxy-1H-indol-3-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Rezeptoren interagieren, die an verschiedenen biologischen Prozessen beteiligt sind.

Signalwege: Es kann Signalwege modulieren, die mit Zellwachstum, Apoptose und Entzündung zusammenhängen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate, differing in substituent positions, ester groups, or indole ring modifications:

Table 1: Key Structural Differences and Properties

Physicochemical and Reactivity Comparisons

Substituent Effects :

- Methoxy vs. Methyl Groups : The methoxy group at position 6 in the target compound introduces electron-donating resonance effects, enhancing the electron density of the indole ring compared to the methyl group in 2-(6-methyl-1H-indol-3-yl)acetic acid. This difference impacts reactivity in electrophilic substitution reactions and solubility in polar solvents .

- Positional Isomerism : Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (methoxy at 5-position) exhibits distinct hydrogen bonding and steric effects compared to the 6-methoxy analog. For example, its ¹H NMR shows upfield shifts for aromatic protons due to altered electronic environments .

Ester Group Influence :

- tert-Butyl vs. Ethyl Esters : The tert-butyl ester in the target compound confers superior hydrolytic stability under acidic or basic conditions compared to ethyl esters. This stability is advantageous in multi-step syntheses requiring prolonged reaction times .

- Synthetic Accessibility : Ethyl esters (e.g., compound 54 in ) are often synthesized via direct alkylation with ethyl bromoacetate, while tert-butyl esters require reagents like tert-butyl bromoacetate and Cs₂CO₃, as seen in .

Biologische Aktivität

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action, synthesis, and related research findings.

Chemical Structure:

The compound features an indole ring substituted with a methoxy group and an acetate moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Antiviral Activity

Research indicates that indole derivatives, including tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate, exhibit promising antiviral properties. A study reported that related indole derivatives demonstrated IC50 values ranging from 5 to 6 μg/ml against various viral strains, suggesting substantial therapeutic indices (TI) of 80 and 83, respectively . This highlights the potential of such compounds in developing antiviral therapies.

Anticancer Activity

The anticancer effects of tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate have been explored through various in vitro studies. Notably, compounds with similar structures have shown significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). For instance, related indole derivatives exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A549 | 10 |

| Compound B | HT-29 | 15 |

| Compound C | MCF-7 | 20 |

This table summarizes the potency of various indole derivatives against key cancer cell lines.

Antimicrobial Activity

In addition to antiviral and anticancer properties, tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate has been evaluated for antimicrobial activity. Studies have shown that certain indole derivatives possess considerable antimicrobial effects, with some exhibiting effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/ml |

| Compound E | S. aureus | 16 µg/ml |

| Compound F | P. aeruginosa | 64 µg/ml |

The biological activity of tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate can be attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound may bind to various receptors involved in cell signaling pathways.

- Enzyme Modulation: It has been suggested that this compound can modulate enzyme activities related to cell growth and apoptosis.

- Inhibition of Tubulin Polymerization: Some studies indicate that related compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

Several studies have investigated the biological activities of indole derivatives similar to tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate:

- Anticancer Study: A recent study demonstrated that a series of indole derivatives showed enhanced cytotoxicity against HeLa cells compared to standard chemotherapeutics like combretastatin A-4 .

- Antiviral Evaluation: Another study focused on the synthesis and evaluation of indole derivatives for their antiviral properties against HIV and influenza viruses, revealing promising results for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.